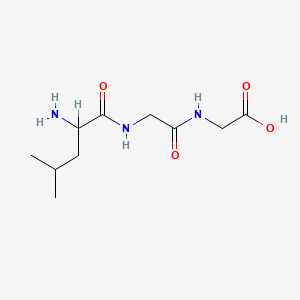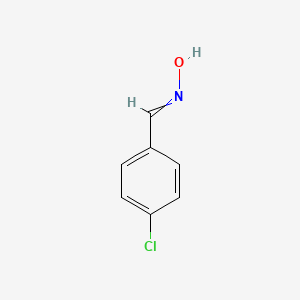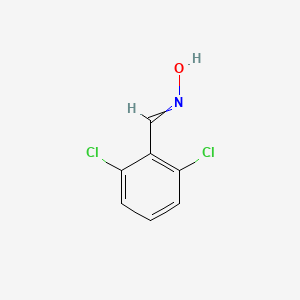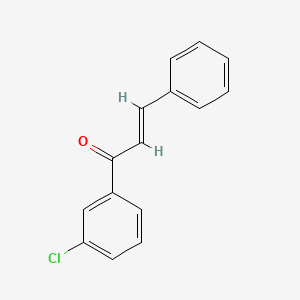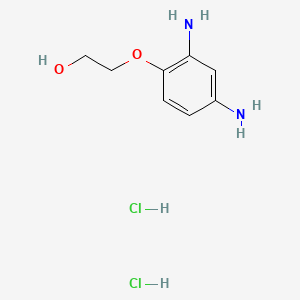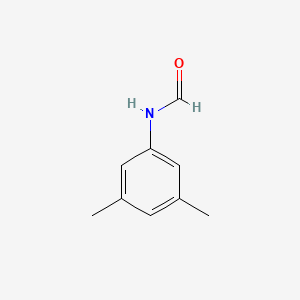
N-(3,5-dimethylphenyl)formamide
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)formamide is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethylphenyl)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethylphenyl)formamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Formamidine Pesticides : A study by Lee et al. (2013) discusses a compound similar to N-(3,5-dimethylphenyl)formamide, used as a formamidine pesticide. This compound demonstrates interactions such as hydrogen bonding and weak intermolecular forces, which could be relevant to similar compounds like N-(3,5-dimethylphenyl)formamide.
Spectroscopic Analysis of Pharmaceuticals : In a study by Cunha et al. (2014), spectroscopic methods were used to analyze mefenamic acid polymorphs. Compounds with similar structures to N-(3,5-dimethylphenyl)formamide, such as dimethylphenyl derivatives, were investigated, suggesting potential applications in pharmaceutical analysis.
Coordination Chemistry : Krishnamurthy and Soundararajan (1969) explored N,N-dimethyl formamide and N,N-diphenyl formamide complexes with lanthanide perchlorates, indicating potential coordination chemistry applications for similar formamide derivatives (Krishnamurthy & Soundararajan, 1969).
Synthesis Using CO2 and H2 : Liu et al. (2017) developed a method for synthesizing formamides, including those with unsaturated groups, using CO2 and H2. This suggests the potential for environmentally friendly synthesis methods for compounds like N-(3,5-dimethylphenyl)formamide (Liu et al., 2017).
Anticonvulsant Activity : The study by Robertson et al. (1987) examines compounds similar to N-(3,5-dimethylphenyl)formamide for their anticonvulsant activities, indicating potential applications in pharmaceuticals for neurological disorders.
Solvent Effects in Polymerization : Cole et al. (2004) investigated lithium and sodium formamidinate complexes, highlighting the role of solvents like formamide in polymerization processes (Cole et al., 2004).
Toxicological Studies : Stula and Krauss (1977) explored the embryotoxicity of various formamide derivatives, which is vital for understanding the safety and environmental impact of chemicals like N-(3,5-dimethylphenyl)formamide (Stula & Krauss, 1977).
Chemistry and Uses of Formamidine Pesticides : Hollingworth (1976) provides an overview of formamidine pesticides, discussing their chemical properties and uses. This research could be relevant for exploring agricultural applications of N-(3,5-dimethylphenyl)formamide derivatives (Hollingworth, 1976).
Ring-Opening Polymerization Studies : Akpan et al. (2016) investigated the polymerization of cyclic esters using Zn(II) formamidine benzoate complexes. This suggests potential catalytic roles for similar formamidine compounds in polymer science (Akpan et al., 2016).
Hydrogen Bonding Studies : Malathi et al. (2004) conducted studies on hydrogen bonding in N,N-dimethyl formamide complexes, which could be extrapolated to similar formamide derivatives for understanding molecular interactions (Malathi et al., 2004).
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-3-8(2)5-9(4-7)10-6-11/h3-6H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCESSMQSEVZGFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)formamide | |
CAS RN |
16618-52-3 | |
| Record name | 3',5'-DIMETHYLFORMANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



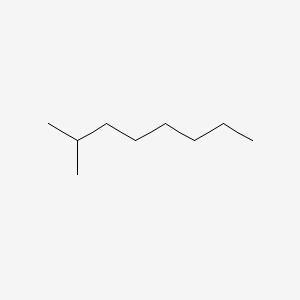

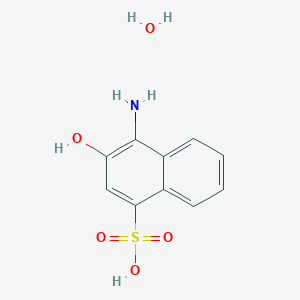
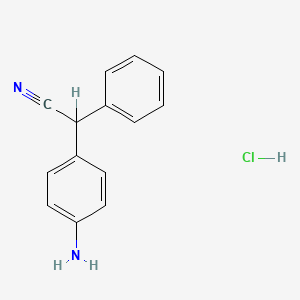
![[(2S)-1-oxo-1-phenylmethoxy-6-(phenylmethoxycarbonylamino)hexan-2-yl]azanium;chloride](/img/structure/B7797683.png)

